4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987534
InChI: InChI=1S/C8H8ClN3O/c1-5(2)13-8-6(3-10)7(9)11-4-12-8/h4-5H,1-2H3
SMILES:
Molecular Formula: C8H8ClN3O
Molecular Weight: 197.62 g/mol

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile

CAS No.:

Cat. No.: VC15987534

Molecular Formula: C8H8ClN3O

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile -

Specification

Molecular Formula C8H8ClN3O
Molecular Weight 197.62 g/mol
IUPAC Name 4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile
Standard InChI InChI=1S/C8H8ClN3O/c1-5(2)13-8-6(3-10)7(9)11-4-12-8/h4-5H,1-2H3
Standard InChI Key IJYGYZYPYWCZNA-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C(=NC=N1)Cl)C#N

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Atomic Connectivity

The systematic IUPAC name, 4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile, delineates its substitution pattern on the pyrimidine ring. The core heterocycle features nitrogen atoms at positions 1 and 3, with substituents distributed across positions 4, 5, and 6. The propan-2-yloxy group (–OCH(CH3_3)2_2) introduces steric bulk, while the electron-withdrawing cyano (–C≡N) and chloro (–Cl) groups influence electronic distribution and reactivity .

Molecular Descriptors and Representation

The SMILES notation CC(C)OC1=C(C(=NC=N1)Cl)C#N encodes the connectivity, emphasizing the isopropyl ether linkage and nitrile group. The InChIKey IJYGYZYPYWCZNA-UHFFFAOYSA-N provides a unique identifier for database retrieval. XLogP3 values (predicted ~2.5) suggest moderate lipophilicity, favoring membrane permeability in biological systems .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC8H8ClN3O\text{C}_8\text{H}_8\text{ClN}_3\text{O}
Molar Mass197.62 g/mol
CAS Registry Number2207399-82-2
SMILESCC(C)OC1=C(C(=NC=N1)Cl)C#N
InChIKeyIJYGYZYPYWCZNA-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Halogenation and Nucleophilic Substitution

Synthesis typically begins with 4,6-dichloropyrimidine-5-carbonitrile, where selective displacement of the C6 chlorine atom with isopropanol under basic conditions (e.g., K2_2CO3_3/DMF, 60–80°C) installs the propan-2-yloxy group. The C4 chlorine remains intact due to decreased electrophilicity at that position post-substitution.

Purification and Yield Optimization

Reaction mixtures are purified via silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water. Yields range from 45–65%, contingent on stoichiometric control and exclusion of moisture.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
Chlorine DisplacementIsopropanol, K2_2CO3_3, DMF, 70°CIntroduce propan-2-yloxy group
WorkupAqueous extraction, drying (Na2_2SO4_4)Remove inorganic salts
PurificationColumn chromatography (EtOAc:Hexane)Isolate product

Physicochemical Properties and Stability

Thermodynamic and Solubility Profiles

Experimental data on melting/boiling points remain unreported, though analogues suggest decomposition above 200°C . The nitrile group confers polarity, enabling solubility in dipolar aprotic solvents (DMF, DMSO) but limited aqueous solubility (<1 mg/mL).

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.40 (d, J=6.0 Hz, 6H, CH(CH3_3)2_2), 4.70 (septet, J=6.0 Hz, 1H, OCH), 8.90 (s, 1H, C2-H).

  • 13^{13}C NMR (100 MHz, CDCl3_3): δ 22.1 (CH3_3), 70.8 (OCH), 115.2 (C≡N), 155.4 (C5), 162.1 (C4-Cl), 170.3 (C6-O).

Infrared Spectroscopy (IR):
Strong absorption at ~2240 cm1^{-1} (C≡N stretch) and 1250 cm1^{-1} (C–O–C ether) .

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